molecular formula C9H3ClF6N2O5 B4950120 2-(4-Chloro-3,5-dinitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

2-(4-Chloro-3,5-dinitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B4950120
M. Wt: 368.57 g/mol
InChI Key: UXFXOJGSXFNBDO-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dinitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical compound characterized by the presence of chloro, dinitro, and hexafluoropropanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dinitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with hexafluoropropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dinitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The chloro and nitro groups facilitate binding to target molecules, while the hexafluoropropanol group enhances the compound’s stability and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3,5-dinitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the presence of the hexafluoropropanol group, which imparts distinct chemical properties such as increased stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

2-(4-chloro-3,5-dinitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6N2O5/c10-6-4(17(20)21)1-3(2-5(6)18(22)23)7(19,8(11,12)13)9(14,15)16/h1-2,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFXOJGSXFNBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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